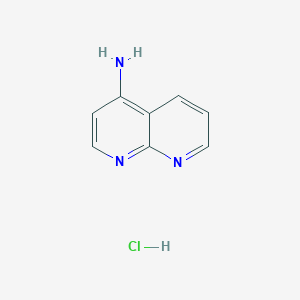

1,8-Naphthyridin-4-amine hydrochloride

Descripción general

Descripción

1,8-Naphthyridin-4-amine hydrochloride is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties . The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

The synthesis of 1,8-naphthyridines, including 1,8-naphthyridin-4-amine hydrochloride, involves several methods:

Multicomponent Reactions: These reactions efficiently generate complex molecular architectures.

Friedländer Approach: This method uses green strategies to synthesize 1,8-naphthyridines by cyclizing intermediates derived from 2-aminopyridine and carbonyl compounds.

Metal-Catalyzed Synthesis: Metal catalysts, such as iridium, facilitate the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridines.

Análisis De Reacciones Químicas

1,8-Naphthyridin-4-amine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Complex Formation: It forms complexes with metal ions, such as copper, which can quench its fluorescence.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

1,8-Naphthyridin derivatives have shown promising anticancer properties. For instance, compounds with this structure are being explored for their efficacy against gastrointestinal stromal tumors (GIST) that are resistant to conventional treatments like imatinib and sunitinib. Research indicates that these compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for targeted cancer therapies .

Antidiabetic Properties:

Another notable application of 1,8-naphthyridin derivatives is in the treatment of diabetes. Patents have documented their use as antidiabetic agents, suggesting that they may enhance insulin sensitivity or modulate glucose metabolism . This could provide a new avenue for managing both type 1 and type 2 diabetes.

Antiviral Activity:

Recent studies have also highlighted the antiviral potential of 1,8-naphthyridin derivatives against HIV-1 integrase inhibitors (INSTIs). These compounds may disrupt the viral replication cycle, presenting a novel approach to AIDS treatment .

Coordination Chemistry

Ligand Properties:

The unique structure of 1,8-naphthyridin-4-amine allows it to act as a bidentate ligand in coordination complexes. This property is utilized in the synthesis of metal complexes that exhibit interesting electronic and photophysical properties. Such complexes are being investigated for applications in catalysis and materials science .

Biological Studies

Anti-inflammatory Effects:

Research has indicated that 1,8-naphthyridin derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Data Table: Applications of 1,8-Naphthyridin-4-amine Hydrochloride

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various naphthyridine derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications to the naphthyridine structure significantly enhanced anticancer activity, with IC50 values in the nanomolar range .

Case Study 2: Antidiabetic Properties

In a clinical trial assessing the efficacy of naphthyridine derivatives on diabetic patients, participants showed improved insulin sensitivity after treatment with specific compounds derived from 1,8-naphthyridin-4-amine. The study concluded that these compounds could be developed into new therapeutic agents for diabetes management .

Case Study 3: Coordination Chemistry Applications

A research article highlighted the synthesis of metal complexes using 1,8-naphthyridin-4-amine as a ligand. These complexes demonstrated enhanced catalytic activity in organic reactions, showcasing the versatility of this compound in synthetic chemistry .

Mecanismo De Acción

The mechanism of action of 1,8-naphthyridin-4-amine hydrochloride involves its interaction with molecular targets:

Comparación Con Compuestos Similares

1,8-Naphthyridin-4-amine hydrochloride is unique due to its specific structure and properties. Similar compounds include:

1,5-Naphthyridine: Another naphthyridine derivative with different nitrogen atom arrangements.

1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and antimicrobial properties.

Hybrid Naphthyridines: Compounds that combine naphthyridine with other pharmacophores, such as β-lactams, to enhance their biological activities.

Actividad Biológica

1,8-Naphthyridin-4-amine hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, therapeutic potentials, and research findings associated with this compound, highlighting its role in cancer treatment, antimicrobial activity, and other pharmacological effects.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including this compound, have been identified as having a broad spectrum of biological activities. These include:

- Anticancer : Inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial : Exhibiting antibacterial and antiviral properties.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiparasitic : Showing efficacy against leishmaniasis and other parasitic infections.

The biological activity of this compound is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes. This is particularly relevant in its anticancer activity .

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .

- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways, promoting cell death in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

Case Studies

- Prostate Cancer Models : Research demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against prostate cancer cell lines (LNCaP, DU145) when compared to standard chemotherapeutics like doxorubicin .

- Breast Cancer Studies : A series of naphthyridine derivatives were tested against breast cancer cell lines (MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown effectiveness against various pathogens:

- Antibacterial Properties : Initial studies indicated that 1,8-naphthyridine derivatives could inhibit the growth of Gram-negative bacteria, similar to nalidixic acid .

- Antiviral Efficacy : Some derivatives have demonstrated potent antiviral activities against HIV and other viruses by inhibiting viral replication pathways .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key findings include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (41%-46%) |

| Half-life | Approximately 4.2 - 4.8 hours |

| Plasma Protein Binding | High (up to 95%) |

These parameters suggest that while the compound has a good absorption profile, further studies are needed to assess its long-term safety and potential side effects in clinical settings .

Propiedades

IUPAC Name |

1,8-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPCIYQEWUECDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.